molecular formula C10H9IO3 B13030148 Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13030148
M. Wt: 304.08 g/mol
InChI Key: ZBRHMPOUFPWPEA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an iodine atom at the 5-position and a methyl ester group at the 2-carboxylate position.

Preparation Methods

The synthesis of Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate typically involves the iodination of a benzofuran precursor followed by esterification. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes and receptors. The iodine atom and ester group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The presence of the iodine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo selective substitution reactions .

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

methyl 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9IO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3

InChI Key

ZBRHMPOUFPWPEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC(=C2)I

Origin of Product

United States

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